molecular formula C8H7F3N2O B1245326 N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide CAS No. 22179-86-8

N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide

Cat. No. B1245326
CAS RN: 22179-86-8
M. Wt: 204.15 g/mol
InChI Key: QCVFLUSIBKAKPC-UHFFFAOYSA-N
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Description

“N’-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide” is a chemical compound with the molecular formula C8H7F3N2O . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of “N’-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide” consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis of Anticancer Agents

4-(Trifluoromethyl)benzamidoxime may be used to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which is a potential anticancer agent . This suggests that the compound could play a crucial role in the development of new drugs for cancer treatment.

Fluorescence Deriving Reaction

4-(Trifluoromethyl)benzamidoxime is suitable as a reactant in the fluorescence (FL) deriving reaction . This methodology is widely used to quantify uracil, an important component of RNA. Therefore, this compound could be useful in bioanalytical applications, particularly in the study of RNA metabolism and function.

Synthesis of Oxadiazoles

This compound may also be used as a reactant in the synthesis of oxadiazoles . Oxadiazoles are a class of organic compounds that have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities.

Quantification of Orotic Acid

4-(Trifluoromethyl)benzamidoxime can be used as a fluorogenic agent in the quantification of orotic acid by spectrofluorometric method in human biological specimens . Orotic acid is a key intermediate in the biosynthesis of pyrimidines, and its quantification can be important in the diagnosis and monitoring of certain metabolic disorders.

Mechanism of Action

Target of Action

It is used as a reactant in the synthesis of potential anticancer agents , suggesting that its targets could be related to cancer pathways.

Mode of Action

It is known to be used in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a potential anticancer agent . This suggests that it may interact with its targets to inhibit cancer cell growth or proliferation.

Biochemical Pathways

Given its use in the synthesis of potential anticancer agents , it is likely that it affects pathways related to cell growth and proliferation.

Result of Action

Given its use in the synthesis of potential anticancer agents , it is likely that it has effects on cell growth and proliferation.

Safety and Hazards

“N’-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If inhaled, the person should be moved to fresh air and kept comfortable for breathing .

properties

IUPAC Name

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVFLUSIBKAKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide

CAS RN

22179-86-8
Record name N-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22179-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 22179-86-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-(Trifluoromethyl)benzamidoxime specific to cytosine?

A: While the exact mechanism of interaction remains to be fully elucidated, research suggests that the specific structural features of 4-(Trifluoromethyl)benzamidoxime allow it to react selectively with cytosine. This selectivity likely stems from the unique electronic properties and spatial arrangement of the trifluoromethyl and amidoxime groups within the molecule. Further research is needed to pinpoint the precise molecular interactions responsible for this specificity. []

Q2: How does the reaction between 4-(Trifluoromethyl)benzamidoxime and cytosine generate fluorescence?

A: The reaction mechanism involves the formation of a fluorescent adduct between 4-(Trifluoromethyl)benzamidoxime and cytosine. This adduct possesses different fluorescence properties compared to the individual reactants. The exact nature of the fluorophore and the mechanism of fluorescence emission require further investigation. []

Q3: What analytical techniques are used to characterize 4-(Trifluoromethyl)benzamidoxime?

A: Structural characterization of 4-(Trifluoromethyl)benzamidoxime has been performed using techniques such as X-ray crystallography, which revealed the molecule's planar structure and hydrogen-bonding capabilities. [] Furthermore, analytical methods like fluorescence spectroscopy are employed to study the interaction between 4-(Trifluoromethyl)benzamidoxime and cytosine, providing insights into the fluorescence properties of the formed adduct. []

Q4: What are the potential applications of this specific fluorescence reaction in biological research?

A: The high specificity of 4-(Trifluoromethyl)benzamidoxime towards cytosine presents exciting opportunities for developing novel analytical tools. Researchers envision its application in simple and rapid detection of cytosine in various biological samples, including urine for diagnostic purposes. Furthermore, this reaction holds potential for quantifying methylated cytosine in DNA, which plays a crucial role in gene regulation and has implications for cancer research. []

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